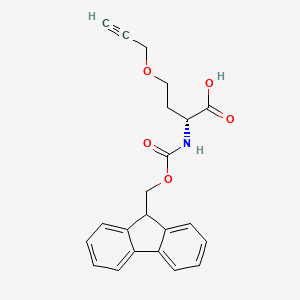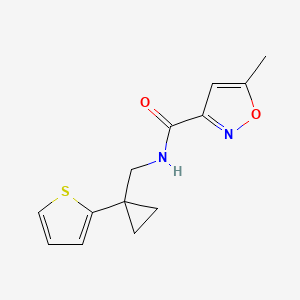
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as FMPDS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. FMPDS is a sulfonamide molecule that has been synthesized using a specific set of methods.
科学的研究の応用
Structural Study and Supramolecular Assembly
A structural study of three nimesulide triazole derivatives, including analysis through X-ray powder diffraction and DFT optimized molecular geometries, provides insights into the nature of intermolecular interactions. These studies reveal the formation of two- and three-dimensional frameworks facilitated by hydrogen bonds and C–H⋯π interactions, highlighting the importance of structural analysis in understanding compound properties and potential applications in material science (Dey et al., 2015).
Synthesis of Furylmethane Derivatives
Research into the synthesis of furylmethane derivatives using a two-phase system and –SO3H functionalized ionic liquids demonstrates a method for high yield production from furfural and furan. This approach minimizes polymer formation and showcases the potential for developing efficient synthetic strategies for compounds with similar functional groups, which could have applications in pharmaceuticals and agrochemicals (Shinde & Rode, 2017).
Self-association in Solution
The study of the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide by IR spectroscopy and quantum chemical methods provides valuable data on the behavior of sulfonamide compounds in solution. Understanding these interactions is crucial for designing compounds with desirable solubility and stability profiles, which is vital for pharmaceutical applications (Sterkhova, Moskalik, & Shainyan, 2014).
Catalytic Activity and Synthesis
Exploration of chiral phosphine-catalyzed enantioselective construction of gamma-butenolides through substitution demonstrates the utility of certain sulfonamide compounds in catalysis. This research provides a foundation for the development of enantioselective catalysts, which are crucial for the synthesis of chiral pharmaceuticals (Jiang, Shi, & Shi, 2008).
Inhibition of Mild Steel Corrosion
Investigations into N-(isopropylcarbamoyl)-4-(m-tolylamino) pyridine-3-sulfonamide as a potential inhibitor for mild steel corrosion in an acidic medium reveal the compound's ability to form protective layers on metal surfaces. This suggests applications in corrosion protection and material preservation, highlighting the versatility of sulfonamide derivatives in industrial applications (Sappani & Karthikeyan, 2014).
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-3-2-4-17(11-15)14-26(23,24)20-12-16-5-8-21(9-6-16)19(22)18-7-10-25-13-18/h2-4,7,10-11,13,16,20H,5-6,8-9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBHBUCQFCSYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2812362.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)







![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)
![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)


![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)